Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime
Overview
Description
Aldicarb sulfone is an organic compound and a metabolite of aldicarb, a well-known carbamate pesticide. It is primarily used as an insecticide and nematicide in agriculture to control a variety of pests. Aldicarb sulfone is a white crystalline solid at room temperature and is known for its high toxicity, which makes it effective in pest control .
Preparation Methods
Aldicarb sulfone is typically synthesized through the oxidation of aldicarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods often involve the use of sulfuric acid for the oxidation process .
Chemical Reactions Analysis
Aldicarb sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert aldicarb sulfone to other metabolites.
Reduction: Aldicarb sulfone can be reduced back to aldicarb or other intermediates.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aldicarb sulfone has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of pesticide residues.
Biology: Research studies utilize aldicarb sulfone to understand its effects on various biological systems, particularly its role as a cholinesterase inhibitor.
Medicine: While not directly used in medicine, its mechanism of action as a cholinesterase inhibitor provides insights into the development of drugs targeting similar pathways.
Industry: In agriculture, aldicarb sulfone is used to control pests in crops, contributing to increased agricultural productivity
Mechanism of Action
Aldicarb sulfone exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of acetylcholine and continuous stimulation of the nervous system. This mechanism is similar to that of other carbamate pesticides, but aldicarb sulfone is considerably less toxic than its parent compound, aldicarb .
Comparison with Similar Compounds
Aldicarb sulfone is often compared with other carbamate pesticides such as aldicarb and aldicarb sulfoxide. While all three compounds inhibit acetylcholinesterase, aldicarb sulfone is less toxic than aldicarb and aldicarb sulfoxide. This reduced toxicity makes it a safer alternative for pest control in certain applications. Similar compounds include:
Aldicarb: The parent compound, highly toxic and effective as a pesticide.
Aldicarb sulfoxide: Another metabolite of aldicarb, more toxic than aldicarb sulfone but less toxic than aldicarb itself
Aldicarb sulfone’s unique properties and reduced toxicity make it a valuable compound in both scientific research and agricultural applications.
Properties
Molecular Formula |
C7H14N2O4S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10) |
InChI Key |
YRRKLBAKDXSTNC-UHFFFAOYSA-N |
SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
physical_description |
Aldicarb sulfone is a white crystalline solid. Insecticide. White solid; [CAMEO] |
vapor_pressure |
0.00009 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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